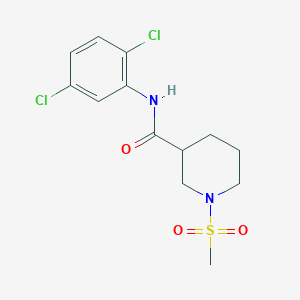
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by the pharmaceutical company Upjohn, but its use was never approved for medical purposes. U-47700 is a highly potent drug and has been associated with numerous cases of overdose and death. Despite its dangers, it has gained popularity in recent years as a recreational drug.
Mécanisme D'action
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as an agonist at the μ-opioid receptor, which is found in the brain and spinal cord. When N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which produces feelings of pleasure and euphoria. N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide also has analgesic properties, which means it can reduce pain.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which means it can slow down breathing and lead to hypoxia (lack of oxygen). N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can also cause nausea, vomiting, and constipation. In high doses, it can lead to coma and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some advantages for use in lab experiments. It is a potent opioid agonist, which means it can be used to study the effects of opioids on the brain and body. However, its high potency also makes it dangerous to handle and requires strict safety precautions. Additionally, its use is highly regulated and requires special permits and licenses.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid drugs that are safer and less addictive than N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide use on the brain and body.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is synthesized from 2,4-dichlorobenzoyl chloride and 4-methoxyphenylacetonitrile. The reaction is catalyzed by triethylamine and the product is purified by recrystallization. The final product is a white crystalline powder.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the opioid receptors in the brain. It has been shown to have a high affinity for the μ-opioid receptor, which is responsible for pain relief and euphoria. N-(3-methoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the effects of opioid drugs on the respiratory system.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-3-4-10-17(14)18-11-6-12-21(18)19(22)20-15-8-5-9-16(13-15)23-2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIIJMUMJGRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6079382.png)
![ethyl 1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinecarboxylate](/img/structure/B6079387.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)
![2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
![2-mercapto-3-(1H-pyrazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079402.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B6079404.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6079405.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B6079413.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6079419.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methylnicotinamide](/img/structure/B6079438.png)
![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![N-(2-bromo-4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6079467.png)
